molecular formula C20H19N3O B2492493 N-(9H-fluoren-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1251708-21-0

N-(9H-fluoren-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide

Cat. No. B2492493
CAS RN: 1251708-21-0
M. Wt: 317.392
InChI Key: XOOORBOQCFQTSZ-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide, also known as FICZ, is a synthetic compound that belongs to the class of aryl hydrocarbon receptor (AhR) agonists. AhR is a transcription factor that plays a crucial role in regulating various physiological and pathological processes, including the immune response, cell proliferation, and differentiation. FICZ has been extensively studied for its potential therapeutic applications in cancer, autoimmune, and inflammatory diseases.

Scientific Research Applications

Apoptosis Induction and Cancer Research

N-aryl-9-oxo-9H-fluorene-1-carboxamides, closely related compounds, have been identified as potent apoptosis inducers. These compounds have shown sub-micromolar potencies for caspase induction and growth inhibition in various human cancer cell lines. This indicates a potential application in cancer research and therapy, particularly for designing novel anticancer agents (Kemnitzer et al., 2009).

Fluorescent Probes and Materials Science

Novel intramolecular charge transfer (ICT) compounds containing fluorenyl groups have demonstrated unique absorption/fluorescence properties, making them of interest as new classes of fluorescent probes and materials for electroluminescence and electrofax applications (Song et al., 2009). This research avenue is crucial for developing advanced imaging techniques and materials for electronic devices.

Enantioselective Complexation

Molecular clefts derived from 9,9′-spirobi[9H-fluorene] have been explored for the enantioselective complexation of pyranosides and dicarboxylic acids. These compounds exhibit differential free energy in the formation of diastereoisomeric complexes, highlighting their potential in chiral separation technologies and synthetic chemistry (Cuntze et al., 1995).

DNA Sequence Recognition

Pyrazole-imidazole polyamide-fluorophore conjugates have been developed for sequence-specific DNA recognition. These molecules can permeate cells to bind with duplex DNA in a sequence-specific manner, influencing gene expression. Their applications span from biological imaging to therapeutic interventions (Vaijayanthi et al., 2012).

Fungicidal and Nematocidal Activities

Pyrazole carboxamide derivatives have been investigated for their fungicidal and nematocidal activities. Some derivatives exhibit significant efficacy against a range of phytopathogenic fungi and nematodes, offering potential as new agrochemicals for pest control (Zhao et al., 2017).

Luminescent Sensing

Lanthanide metal-organic frameworks containing pyrazoyl groups have been shown to possess excellent luminescent sensing properties for environmentally relevant ions. This highlights their potential in environmental monitoring and the development of advanced sensing materials (Li et al., 2016).

properties

IUPAC Name

N-(9H-fluoren-2-yl)-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-13(2)23-10-9-19(22-23)20(24)21-16-7-8-18-15(12-16)11-14-5-3-4-6-17(14)18/h3-10,12-13H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOORBOQCFQTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9H-fluoren-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide

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